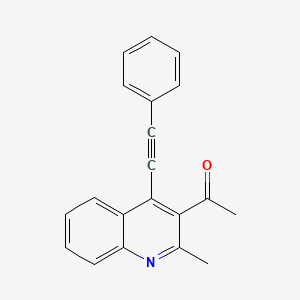
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under modified Darzen reaction conditions. This reaction proceeds through a cascade sequence of bromination, aldol condensation, and substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various substituents.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases for aldol condensation, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include 3-hydroxy quinoline and other functionalized quinoline derivatives .
Scientific Research Applications
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of critical biological processes, making it a valuable candidate for drug development .
Comparison with Similar Compounds
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone can be compared with other quinoline derivatives such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15NO |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-[2-methyl-4-(2-phenylethynyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C20H15NO/c1-14-20(15(2)22)18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-19(17)21-14/h3-11H,1-2H3 |
InChI Key |
NWQMLIKIIDCRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















